molecular formula C25H23N3O4 B12032943 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12032943
M. Wt: 429.5 g/mol
InChI Key: CJSFERYLZHHFNE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core substituted with diverse functional groups. Its molecular formula is C₂₄H₂₂N₄O₄, featuring a benzyl group at position 6, a 2,3-dimethoxyphenyl moiety at position 4, a methyl group at position 7, and a cyano group at position 3 .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C25H23N3O4/c1-15-12-20-22(25(29)28(15)14-16-8-5-4-6-9-16)21(18(13-26)24(27)32-20)17-10-7-11-19(30-2)23(17)31-3/h4-12,21H,14,27H2,1-3H3

InChI Key

CJSFERYLZHHFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The most robust method involves a one-pot, solvent-free condensation of 3,5-dibenzylidenepiperidin-4-one, malononitrile, and substituted benzaldehydes using Fe₃O₄-GO-NH₂ as a bifunctional nanocatalyst. Key optimizations include:

Table 1: Optimization of Reaction Parameters

ParameterOptimal ValueYield (%)
Catalyst loading30 mg92
Temperature80°C92
Malononitrile ratio2:192
SolventSolvent-free92

The catalyst’s amine groups activate malononitrile via deprotonation, while Fe³⁺ Lewis acid sites and graphene oxide’s carboxyl groups stabilize intermediates. Substrates with electron-withdrawing groups (e.g., chloro, methoxy) accelerate reaction rates due to enhanced electrophilicity of the benzylidene moiety.

Multi-Step Synthesis via Intermediate Preparation

Synthesis of 3,4-Dimethoxyphenyl Acetonitrile

The 2,3-dimethoxyphenyl group is introduced via a three-step sequence from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt:

  • Decarboxylation : KH₂PO₄-mediated decarboxylation yields 3,4-dimethoxybenzaldehyde.

  • Aldoxime Formation : Reaction with hydroxylamine hydrochloride (HONH₂·HCl) and NaHCO₃ produces 3,4-dimethoxybenzaldoxime.

  • Dehydration : Phase-transfer catalysis (tetrabutylammonium bromide) and KOH in DMSO afford 3,4-dimethoxyphenyl acetonitrile in 80% yield.

Table 2: Intermediate Synthesis Efficiency

StepYield (%)Purity (HPLC)
Decarboxylation8598.5
Aldoxime formation9099.0
Dehydration8099.2

Cyclocondensation with Piperidin-4-One Derivatives

The acetonitrile intermediate undergoes Michael addition with 3,5-dibenzylidenepiperidin-4-one, followed by intramolecular cyclization. Benzyl and methyl groups are introduced via alkylation of the piperidine nitrogen prior to cyclization.

Mechanistic Insights and Pathway Analysis

Proposed Reaction Mechanism

  • Michael Addition : The nanocatalyst activates malononitrile, enabling nucleophilic attack on the α,β-unsaturated ketone of 3,5-dibenzylidenepiperidin-4-one.

  • Knoevenagel Condensation : Aldehyde groups (from benzylidene moieties) react with malononitrile, forming a cyano-substituted intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the piperidine nitrogen generates the pyrano[3,2-c]pyridine core.

  • Aromatization : 1,3-H shift and oxidation yield the fully conjugated heterocycle.

Role of Fe₃O₄-GO-NH₂ Nanocatalyst

  • Brønsted Acidity : Carboxylic acid groups on graphene oxide protonate carbonyl oxygen, enhancing electrophilicity.

  • Lewis Acidity : Fe³⁺ coordinates to nitrile groups, polarizing C≡N bonds for nucleophilic attack.

  • Amine Functionality : Facilitates deprotonation of malononitrile, increasing nucleophilicity.

Comparative Analysis of Catalytic Systems

Table 3: Catalyst Performance in Pyrano[3,2-c]Pyridine Synthesis

CatalystYield (%)Time (h)Temperature (°C)
Fe₃O₄-GO-NH₂922.580
Fe₃O₄-GO784.080
(α-Fe₂O₃)-MCM-41-SO₃H853.0115
Piperidine656.0Reflux

Fe₃O₄-GO-NH₂ outperforms alternatives due to synergistic acid-base sites and magnetic recyclability (5 cycles with <5% yield loss) .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Anti-inflammatory Activity

Research indicates that compounds related to pyrano[3,2-c]pyridine derivatives exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in cellular models. For instance, a study highlighted the synthesis of pyrano[3,2-c]pyridine derivatives that showed promising results in reducing inflammation markers in RAW264.7 macrophage cells .

Anticancer Potential

The anticancer properties of 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have been explored through various studies focusing on its ability to induce apoptosis in cancer cells. A case study reported that similar compounds could sensitize cancer cells to chemotherapeutic agents by inhibiting drug efflux pumps like P-glycoprotein (Pgp), thereby enhancing the efficacy of existing treatments .

Antimicrobial Activity

This compound's potential as an antimicrobial agent has also been investigated. Research has shown that certain pyrano[3,2-c]pyridine derivatives possess activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers synthesized a series of pyrano[3,2-c]pyridine derivatives and evaluated their anti-inflammatory properties using enzyme assays and cytokine profiling. The most effective compound exhibited a significant reduction in COX-2 expression levels compared to the control group .

Case Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of pyrano[3,2-c]pyridine derivatives on human cancer cell lines revealed that certain modifications to the benzyl group enhanced their ability to induce apoptosis. The findings suggested that these modifications could be critical for developing more potent anticancer agents .

Case Study 3: Antimicrobial Efficacy

In vitro tests conducted against Gram-positive and Gram-negative bacteria demonstrated that specific derivatives exhibited notable antimicrobial activity. The results indicated a dose-dependent response with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Melting Point (°C) IR ν(C≡N) (cm⁻¹) Biological/Physicochemical Notes Source
Target Compound Pyrano[3,2-c]pyridine 6-benzyl, 4-(2,3-dimethoxyphenyl), 7-methyl Not reported ~2200 (estimated) High lipophilicity due to benzyl and dimethoxy groups
6h () Pyrano[3,2-b]pyran 4-(4-chlorobenzyloxy)phenyl, 6-hydroxymethyl 232–236 2191 Enhanced solubility from hydroxymethyl group
6l () Pyrano[3,2-b]pyran 4-(4-fluorobenzyloxy)-3-methoxyphenyl 232–235 2200 Fluorine substitution may improve metabolic stability
3aa () Pyrano[3,2-c]pyridine 6-benzyl, 4-(4-methoxyphenyl), methyl ester 193–194 ~1658 (C=O) Ester group increases polarity vs. cyano in target
2d () Pyrano[3,2-c]quinoline 3-chlorophenyl, quinoline core Not reported Not reported Extended aromatic system may enhance π-π stacking

Key Observations:

Substituent Position and Electronic Effects :

  • The 2,3-dimethoxyphenyl group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to para-substituted analogues (e.g., 4-methoxyphenyl in 3aa) .
  • Benzyl vs. Phenethyl : The 6-benzyl group in the target compound likely increases lipophilicity compared to 6-phenethyl derivatives (e.g., 3ab, Mp 211–213°C), affecting membrane permeability .

Functional Group Impact: Cyano (C≡N): Present in the target and most analogues, contributing to dipole interactions and metabolic stability. IR absorption for C≡N is consistent (~2191–2200 cm⁻¹) across compounds .

Physicochemical Properties

  • Melting Points : High melting points (>200°C) in analogues (e.g., 6h, 6l) suggest crystalline stability, likely shared by the target compound due to rigid fused-ring systems .
  • Spectroscopic Trends :
    • ¹H NMR : Aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3–3.8 ppm are common across analogues .
    • IR : Strong C=O stretches (~1636–1658 cm⁻¹) confirm the 5-oxo moiety .

Biological Activity

The compound 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrano-pyridine core that is known for diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21_{21}H22_{22}N2_{2}O3_{3}, indicating a complex arrangement of functional groups that contribute to its biological activity. The presence of an amino group, carbonitrile group, and methoxy substituents enhances its interaction with biological targets.

Property Value
Molecular FormulaC21_{21}H22_{22}N2_{2}O3_{3}
Molecular Weight350.41 g/mol
IUPAC Name2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChI KeyOEEJWXYYSNNVCI-UHFFFAOYSA-N

Biological Activities

Research indicates that derivatives of pyrano-pyridine compounds exhibit a range of biological activities. The following sections detail specific activities associated with 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile.

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the carbonitrile and methoxy groups may enhance its potency against tumor cells.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity positions it as a potential candidate for treating inflammatory diseases.

The biological activity of 2-amino-6-benzyl-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It can bind to various receptors involved in inflammation and apoptosis pathways.
  • Cell Signaling Modulation : The compound interferes with cellular signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with 2-amino-6-benzyl derivatives resulted in a significant reduction in tumor size in xenograft models.
    • Methodology : The study used MTT assays to evaluate cytotoxicity against various cancer cell lines.
    • Results : IC50 values indicated potent activity comparable to established chemotherapeutic agents.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited MIC values lower than those of traditional antibiotics.

Q & A

Basic: What are the standard synthetic routes for this compound, and what catalysts or solvents are typically employed?

Methodological Answer:
The compound is synthesized via multicomponent reactions (MCRs), often using ionic liquid catalysts like [Et₃NH][HSO₄] to enhance reaction efficiency. A typical protocol involves combining aldehydes, malononitrile, and β-ketoesters under reflux in ethanol or water, achieving yields >80% . Catalysts such as sodium acetate or triethylamine are employed to stabilize intermediates, while solvent systems (e.g., ethanol-water mixtures) improve solubility and reduce side reactions .

Advanced: How can contradictions in spectroscopic data (e.g., NMR/IR) during characterization be resolved?

Methodological Answer:
Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from conformational flexibility or solvent effects. Cross-validate data with computational tools (e.g., DFT calculations for NMR predictions) and employ X-ray crystallography for definitive structural confirmation. For example, crystal structure analysis (e.g., CCDC entries) resolves ambiguities in diastereomeric ratios or tautomeric forms .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., cyano carbons at ~115 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-Ray Diffraction : Resolves stereochemistry and crystal packing .

Advanced: How can reaction yields be optimized in multicomponent syntheses?

Methodological Answer:
Optimization involves:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions .
  • Catalyst Screening : Ionic liquids (e.g., [Et₃NH][HSO₄]) outperform traditional catalysts by reducing reaction time from 24 h to 4 h .
  • Solvent Engineering : Ethanol-water mixtures enhance solubility of polar intermediates, increasing yields by 15–20% .

Basic: What functional groups suggest bioactivity, and what assays are recommended?

Methodological Answer:
The amino (-NH₂), benzyl, and carbonitrile (-C≡N) groups indicate potential interactions with enzymes or receptors. Initial assays include:

  • Enzyme Inhibition : Test against kinases (e.g., casein kinase 2) using fluorescence-based assays .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., COX-2 or EGFR kinases). Validate with free-energy calculations (MM-PBSA) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with Ser536 in COX-2) .

Basic: What impurities are common in synthesis, and how are they identified?

Methodological Answer:
Common impurities include unreacted aldehydes or dimerization byproducts. Identification methods:

  • Chromatography : HPLC or TLC (Rf comparison with standards) .
  • Mass Spectrometry : Detect m/z values corresponding to side products (e.g., [M+Na]⁺ adducts) .

Advanced: How are crystallographic discrepancies between experimental and predicted data addressed?

Methodological Answer:
Discrepancies in unit cell parameters or molecular packing are resolved by:

  • Refinement Software : SHELX or OLEX2 to adjust thermal parameters and occupancy rates .
  • Comparative Analysis : Overlay experimental data with similar structures (e.g., CCDC 194282) to identify lattice distortions .

Basic: How is thermal stability determined?

Methodological Answer:
Differential Scanning Calorimetry (DSC) : Measures decomposition temperatures (e.g., onset at ~250°C) and phase transitions. A typical protocol heats samples at 10°C/min under nitrogen .

Advanced: How to design SAR studies for derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the benzyl or dimethoxyphenyl groups (e.g., electron-withdrawing substituents for kinase inhibition) .
  • Bioisosteric Replacement : Replace the cyano group with carboxylates to improve solubility .
  • High-Throughput Screening : Test libraries of derivatives against panels of cancer cell lines or enzymatic targets .

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